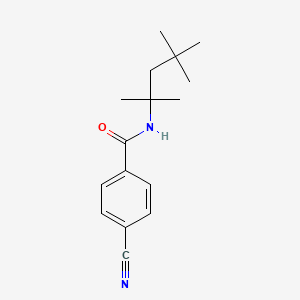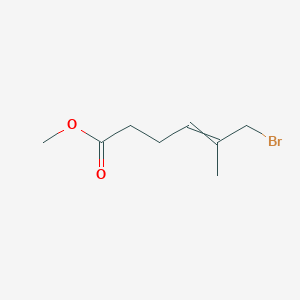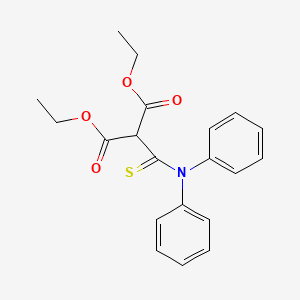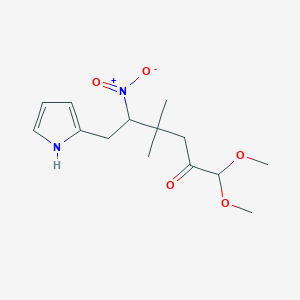
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is a complex organic compound with a unique structure that includes a pyrrole ring, nitro group, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitro group, and addition of the dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction conditions and purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one involves its interaction with specific molecular targets and pathways. The nitro group and pyrrole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the dimethoxy groups but differs in the overall structure and functional groups.
Imidazole-containing compounds: Similar in having a heterocyclic ring but differ in the specific ring structure and substituents.
Uniqueness
1,1-Dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
922729-33-7 |
|---|---|
Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
1,1-dimethoxy-4,4-dimethyl-5-nitro-6-(1H-pyrrol-2-yl)hexan-2-one |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,9-11(17)13(20-3)21-4)12(16(18)19)8-10-6-5-7-15-10/h5-7,12-13,15H,8-9H2,1-4H3 |
InChI Key |
SXCMIPNABXVRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C(OC)OC)C(CC1=CC=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




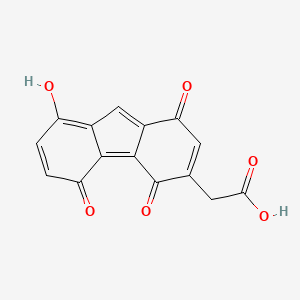

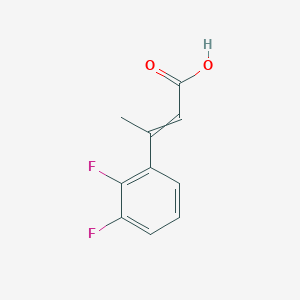
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
